molecular formula C7H12O B14437908 Hepta-4,6-dien-3-ol CAS No. 52276-09-2

Hepta-4,6-dien-3-ol

Cat. No.: B14437908
CAS No.: 52276-09-2
M. Wt: 112.17 g/mol
InChI Key: DJNZIOMNORCXHM-UHFFFAOYSA-N
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Description

Hepta-4,6-dien-3-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group located at the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-4,6-dien-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound can be isolated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hepta-4,6-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hepta-4,6-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular membranes, affecting their fluidity and function. The presence of conjugated double bonds allows it to participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hepta-4,6-dien-3-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

52276-09-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-4,6-dien-3-ol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3,5-8H,1,4H2,2H3

InChI Key

DJNZIOMNORCXHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC=C)O

Origin of Product

United States

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